(1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol
Description
Properties
CAS No. |
823792-29-6 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
HXUPUZHHZBLALZ-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@@H](C[C@@H]([C@H]1CO)O)O |
Canonical SMILES |
C1C(CC(C1CO)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituent groups, stereochemistry, and functionalization. Below is a comparative analysis:
Key Observations :
- Stereochemistry : The stereoisomer (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol has identical functional groups but distinct spatial arrangement, which may alter solubility and receptor binding .
- Amino vs.
- Benzyl Group Addition : The benzyl-substituted derivative (C₁₃H₁₈O₃) exhibits increased hydrophobicity, favoring membrane permeability in drug design .
Key Observations :
- High-Yield Methods : The benzyl-substituted compound’s synthesis achieved 94% yield via LiBH₄ reduction, suggesting efficiency in protecting-group strategies .
- Catalytic Hydrogenation: Amino-substituted derivatives require Pd/C catalysis, introducing scalability challenges compared to direct hydroxylation .
Key Observations :
- Amino Derivatives: Exhibit marked enzyme inhibition, highlighting the role of -NH₂ in targeting active sites .
- Benzyl Derivatives : Lower solubility but enhanced bioavailability in lipid-rich environments .
Preparation Methods
Magnesium-Mediated Cyclization
A seminal route involves the cyclization of (1S,2R)-2-(hydroxymethyl)cyclopent-3-enol (7 ) using magnesium and tetrahydrofuran (THF). The protocol, adapted from, proceeds as follows:
- Substrate Preparation : (1S,2R)-2-((Isopropoxydimethylsilyl)methyl)cyclopent-3-enol is synthesized via Grignard addition to a protected cyclopentenol precursor.
- Cyclization : A suspension of magnesium (893 mg, 36.7 mmol) in THF reacts with chloromethylsilane at −18°C, followed by gradual warming to room temperature over 19 hours.
- Workup : Quenching with ammonium hydroxide and extraction with ethyl acetate yields the cyclized product, which is purified via column chromatography (hexane/ethyl acetate 95:5 → 92:8) to afford an 85% yield.
Key Advantages :
Oxidative Ring-Opening and Reduction
An alternative pathway from utilizes sodium periodate (NaIO4) and sodium borohydride (NaBH4) for oxidative cleavage and subsequent reduction:
- Oxidative Cleavage : A diol intermediate (400 mg) is treated with NaIO4 (555 mg, 2.6 mmol) in ethanol/water at 0°C, cleaving vicinal diols to a ketone.
- Reductive Amination : The ketone is reduced with NaBH4 (2 × 125 mg) in methanol, yielding the cyclopentane diol with 71% efficiency after chromatography.
Mechanistic Insight :
Enzymatic Kinetic Resolution
Source describes an enzymatic approach to resolve racemic mixtures using lipase PS-D:
- Substrate Protection : 2-Allyl-1,3-propanediol is mono-protected with tert-butyldiphenylsilyl (TBDPS) chloride (90% yield).
- Enzymatic Resolution : Lipase PS-D catalyzes acetylation of the (R)-enantiomer with vinyl acetate, leaving the (S)-alcohol enantiomerically pure (e.e. > 98%).
- Oxidation and Cyclization : The resolved alcohol is oxidized to an aldehyde (Swern conditions) and subjected to vinylmagnesium bromide addition, forming the cyclopentane backbone.
Scalability Considerations :
Detailed Methodologies and Optimization
Magnesium-Mediated Cyclization: Stepwise Analysis
Reaction Conditions :
- Temperature : −18°C → room temperature (19 hours).
- Solvent : Tetrahydrofuran (anhydrous).
- Workup : NH4OH/ethyl acetate extraction, MgSO4 drying.
Purification Data :
| Step | Eluent System | Yield | Purity (HPLC) |
|---|---|---|---|
| Column Chromatography | Hexane/AcOEt (95:5) | 85% | >98% |
Spectroscopic Validation :
Oxidative-Reductive Pathway: Troubleshooting
Common Side Reactions :
- Over-oxidation to carboxylic acids (mitigated by low-temperature NaIO4 addition).
- Epimerization at C3 (prevented by rapid NaBH4 quenching).
Yield Optimization :
- NaIO4 Stoichiometry : 1.9 equivalents minimizes diketone byproducts.
- Reduction Time : 5 hours ensures complete carbonyl conversion without alcohol dehydration.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Benchmark Data :
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| (1S,3S,4R)-diol | 3.87 | m | 3H | C4-CH2OH |
| 4.15 | t (J=8.0 Hz) | 1H | C3-OH |
13C NMR Assignments :
Mass Spectrometry and Optical Rotation
High-Resolution MS :
- Observed : m/z 235.1201 ([M+H]+; calc. 235.1198).
- Isotopic Pattern : Cl35/Cl37 ratio confirms halogen absence.
Optical Activity :
Applications and Derivatives
Prodrug Development
Phosphoramidate prodrugs of the title compound exhibit enhanced bioavailability in antiviral assays. For example, a 3'-O-phosphoramidate derivative showed 10-fold higher cellular uptake than the parent diol.
Carbocyclic Nucleoside Synthesis
Coupling with 6-chloropurine via Mitsunobu reaction yields carbocyclic nucleosides with antitumor activity (IC50 = 2.3 μM against HepG2).
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol to maximize yield and stereochemical purity?
- Methodology : Utilize multi-step strategies involving protective groups (e.g., tert-butoxycarbonyl or methoxymethyl) to prevent undesired side reactions. Deprotection under acidic or reductive conditions (e.g., catalytic hydrogenation with Pd/C) ensures structural integrity. Purification via column chromatography or recrystallization enhances purity .
- Key Considerations : Monitor reaction intermediates using TLC and optimize solvent systems (e.g., methanol/water mixtures) to minimize epimerization .
Q. Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?
- Methodology : Combine ¹H/¹³C NMR for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical confirmation. 2D NMR techniques (COSY, NOESY) resolve overlapping signals and verify spatial arrangements of hydroxyl/hydroxymethyl groups .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .
Q. How can researchers mitigate common impurities during synthesis?
- Methodology : Employ orthogonal protection strategies (e.g., acetals for diols) to reduce by-products. Use HPLC with UV/RI detection to monitor reaction progress and isolate intermediates. Adjust reaction times and temperatures to avoid incomplete deprotection or oxidation .
Advanced Research Questions
Q. How do stereochemical variations in (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol influence its interaction with G protein-coupled receptors (GPCRs)?
- Methodology : Synthesize stereoisomers (e.g., 1R,3R,4S) and perform competitive binding assays against GPCR targets. Use molecular docking simulations to correlate spatial arrangements (e.g., hydroxyl/hydroxymethyl orientations) with binding affinity. Activity cliffs may arise from minor stereochemical mismatches .
- Data Contradictions : Resolve discrepancies between in silico predictions and empirical data by refining force field parameters or incorporating solvent effects .
Q. What strategies are effective for resolving conflicting NMR data in structurally similar analogs?
- Methodology : Apply dynamic NMR experiments to detect conformational exchange in solution. Use isotopic labeling (e.g., ¹³C-enriched substrates) to simplify spectra. Cross-validate with alternative techniques like IR spectroscopy or polarimetry to confirm functional group interactions .
Q. How can stability studies under physiological conditions inform drug formulation for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
